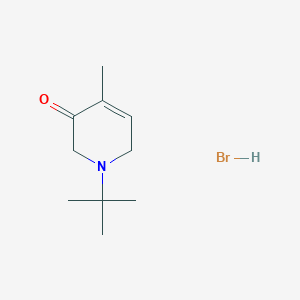![molecular formula C17H24N4O2S B4895465 5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)
5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide, commonly known as "DEAPS," is a chemical compound that has been widely studied in scientific research. DEAPS is a sulfonamide-based compound that has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mechanism of Action
The mechanism of action of DEAPS is not fully understood, but it is thought to involve the modulation of ion channel activity and the inhibition of enzyme activity. DEAPS has been shown to bind to the S4-S5 linker of voltage-gated potassium channels, which may alter channel gating kinetics. Additionally, DEAPS has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme.
Biochemical and Physiological Effects:
DEAPS has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and enzyme activity, DEAPS has been shown to inhibit the proliferation of cancer cells and to induce cell death in certain cancer cell lines. DEAPS has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
DEAPS has several advantages as a tool for scientific research. It is a relatively small molecule that can be easily synthesized in the laboratory. Additionally, DEAPS has been shown to have a high degree of selectivity for its target ion channels and enzymes, which makes it a valuable tool for studying these proteins. However, DEAPS does have some limitations. Its low yield in the synthesis process can make it expensive to produce in large quantities. Additionally, DEAPS has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DEAPS. One area of interest is the development of more efficient synthesis methods for DEAPS, which could increase its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of DEAPS and its effects on ion channels, enzymes, and other biological processes. Finally, the potential therapeutic applications of DEAPS, particularly in the treatment of cancer and inflammation, warrant further investigation.
Synthesis Methods
The synthesis of DEAPS involves a multi-step process that begins with the reaction of 3-chloro-6-(diethylamino)pyridazine with N-ethyl-2-methylbenzenesulfonamide. This reaction yields a mixture of the desired product and its regioisomer. The mixture is then separated using column chromatography to obtain pure DEAPS. The yield of this process is typically around 50%.
Scientific Research Applications
DEAPS has been used in a variety of scientific research applications, including the study of ion channels, cell signaling pathways, and enzyme activity. DEAPS has been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and transient receptor potential channels. Additionally, DEAPS has been used to investigate the role of protein kinase C in cell signaling pathways. DEAPS has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
properties
IUPAC Name |
5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-18-24(22,23)16-12-14(9-8-13(16)4)15-10-11-17(20-19-15)21(6-2)7-3/h8-12,18H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHYUZRVYZPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)

![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)


![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)